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1-Imino-1-oxo-thietan-3-amine

Cat. No.: B13504493
M. Wt: 120.18 g/mol
InChI Key: GQOTVEOMEFTPKK-UHFFFAOYSA-N
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Description

Placement within Organosulfur Heterocyclic Chemistry

Organosulfur heterocyclic chemistry is a broad and vital area of organic chemistry. Sulfur-containing rings are found in numerous natural products and pharmaceutically active compounds. rsc.org 1-Imino-1-oxo-thietan-3-amine belongs to the class of thietanes, which are four-membered rings containing one sulfur atom. The presence of both sulfur and nitrogen atoms within this heterocyclic framework places it within a specialized subgroup of organosulfur compounds that are explored for their unique reactivity and potential as building blocks in synthesis. nih.gov

Significance of Four-Membered Ring Systems in Chemical Research

Four-membered ring systems, such as cyclobutanes, oxetanes, azetidines, and thietanes, have garnered significant attention in chemical research, particularly in medicinal chemistry. ethz.ch The inherent ring strain of these structures imparts unique conformational properties and reactivity. While historically less explored than their five- and six-membered counterparts, four-membered heterocycles are increasingly recognized for their ability to introduce three-dimensional character into molecules, which can be advantageous for optimizing pharmacological properties. The thietane (B1214591) ring, in particular, is an area of growing interest for its potential applications in drug design. nih.gov

Classification as a Cyclic Sulfoximine (B86345) Derivative with an Amine Moiety

The defining feature of this compound is the cyclic sulfoximine group. Sulfoximines are compounds containing a sulfur atom double-bonded to both an oxygen and a nitrogen atom. researchgate.net They are considered mono-aza analogues of sulfones and have gained prominence in medicinal chemistry due to their favorable physicochemical properties, including high stability and the capacity to form three-dimensional structures. acs.org The presence of an additional amine moiety on the thietane ring at the 3-position further functionalizes the molecule, opening up possibilities for further chemical modification and interaction with biological targets. The combination of the strained thietane ring, the cyclic sulfoximine, and the amine group makes this a unique and complex chemical entity.

Overview of Research Paradigms for Novel Chemical Entities

The investigation of novel chemical entities like this compound follows established research paradigms. This typically begins with the design and synthesis of the target molecule, often leveraging known chemical transformations and building blocks. Once synthesized, the compound is subjected to rigorous characterization to confirm its structure and purity, using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. Following characterization, the physicochemical properties of the new compound are determined. Depending on the research goals, the molecule may then be evaluated for its reactivity in various chemical reactions or screened for biological activity. This systematic approach allows for the thorough evaluation of a new molecule's potential and its placement within the broader landscape of chemical science.

Hypothetical Synthesis and Properties

Given the novelty of this compound, specific, published research findings are limited. However, plausible synthetic routes and expected properties can be extrapolated from the extensive body of literature on thietane and sulfoximine chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2OS B13504493 1-Imino-1-oxo-thietan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8N2OS

Molecular Weight

120.18 g/mol

IUPAC Name

1-imino-1-oxothietan-3-amine

InChI

InChI=1S/C3H8N2OS/c4-3-1-7(5,6)2-3/h3,5H,1-2,4H2

InChI Key

GQOTVEOMEFTPKK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=N)=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Imino 1 Oxo Thietan 3 Amine and Analogues

Potential Synthetic Pathways

The synthesis of 1-Imino-1-oxo-thietan-3-amine would likely involve a multi-step process, beginning with the formation of the 3-aminothietane core, followed by the construction of the cyclic sulfoximine (B86345).

One potential route to the 3-aminothietane precursor starts from the readily available epithiochlorohydrin. Reaction with sodium azide, followed by reduction of the resulting azide, can yield 3-aminothietane. osi.lv Alternatively, thietan-3-one (B1315229) can be converted to 3-aminothietane via reductive amination.

Another strategy could involve the conversion of a related thietane (B1214591) derivative. For instance, a compound like tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate, which has a protected amine, could potentially be deprotected to yield the target molecule. vulcanchem.com

The formation of the 1-imino-1-oxo functionality (the cyclic sulfoximine) on the thietane sulfur atom would likely proceed through oxidation and imination of the sulfur. Metal-catalyzed or metal-free methods for the imination of sulfoxides are known and could potentially be adapted for this synthesis. d-nb.info A unified, one-pot approach for the synthesis of sulfoximines has also been described, which could offer an efficient route. acs.org

Postulated Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural features. The presence of the polar sulfoximine and amine groups would likely impart a degree of water solubility. The amine group is basic, while the sulfoximine nitrogen is weakly basic.

PropertyPredicted Value/Characteristic
Molecular Formula C₃H₆N₂OS
Molecular Weight 118.16 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents and have some water solubility.
pKa The amine group would have a pKa typical for a primary amine on a strained ring, while the sulfoximine NH is weakly acidic.
Key Structural Features Four-membered thietane ring, cyclic sulfoximine, primary amine.

Table 1: Predicted Physicochemical Properties of this compound

Spectroscopic Characterization (Hypothetical Data)

The structural confirmation of this compound would rely on standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the thietane ring, with characteristic chemical shifts and coupling constants due to the strained ring system. A broad signal for the amine protons and a signal for the imino proton.
¹³C NMR Resonances for the three carbon atoms of the thietane ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretches of the amine and imine groups, the S=O stretch of the sulfoximine, and the C-N bond.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Table 2: Hypothetical Spectroscopic Data for this compound

Research and Applications

While direct research on this compound is not yet widely published, the unique combination of its structural motifs suggests several potential areas of investigation.

Potential as a Scaffold in Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for medicinal chemistry. The three-dimensional nature of the molecule, conferred by the strained ring and the sulfoximine group, is a desirable trait in modern drug design. The primary amine provides a convenient handle for the attachment of various substituents to explore structure-activity relationships. Given the broad range of biological activities associated with sulfur- and nitrogen-containing heterocycles, this compound could serve as a starting point for the development of new therapeutic agents. rsc.org

Utility in Asymmetric Synthesis

Chiral sulfoximines have found application as ligands and auxiliaries in asymmetric synthesis. d-nb.info If this compound can be resolved into its enantiomers, or if chiral derivatives can be synthesized, it could potentially be used to induce stereoselectivity in chemical reactions.

Role as a Building Block in Organic Synthesis

The strained thietane ring in this compound could be susceptible to ring-opening reactions, providing access to novel acyclic organosulfur compounds. The multiple functional groups present in the molecule offer a range of possibilities for further chemical transformations, making it a potentially versatile building block for the synthesis of more complex molecules. nih.gov

This compound represents a novel and intriguing target for chemical synthesis and investigation. Its unique structure, combining a strained four-membered thietane ring with a cyclic sulfoximine and an amine functionality, places it at the forefront of modern heterocyclic chemistry. While specific research on this compound is in its infancy, the established importance of its constituent chemical classes suggests a rich potential for future discoveries. Further exploration of its synthesis, properties, and applications is warranted and is likely to contribute valuable knowledge to the fields of organic synthesis, medicinal chemistry, and materials science.

Intermolecular Cyclic Thioetherification Approaches

One of the most traditional and widely used methods for constructing the thietane ring is through the intermolecular reaction of a 1,3-dielectrophile with a sulfide (B99878) source. nih.govbeilstein-journals.org This approach, also known as cyclic thioetherification, typically involves the double nucleophilic substitution of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with a reagent like sodium sulfide. nih.govbeilstein-journals.org

For the synthesis of precursors to this compound, this method would require a 1,3-dihalo-2-propanamine derivative or a related substrate with a protected amine functionality. The reaction proceeds via a two-step sequence of nucleophilic attack.

Table 1: Examples of Intermolecular Cyclic Thioetherification for Thietane Synthesis

Dielectrophilic Precursor Sulfide Source Product Reference
1,3-Dihaloalkanes Sodium Sulfide (Na₂S) Substituted Thietanes nih.govbeilstein-journals.org
Disulfonates of alkane-1,3-diols Sodium Sulfide (Na₂S) Substituted Thietanes nih.govbeilstein-journals.org

This method is particularly suitable for the preparation of 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org However, steric hindrance can be a limiting factor for the synthesis of more substituted thietanes. beilstein-journals.org

Intramolecular Nucleophilic Cyclization Reactions

Intramolecular cyclization is another powerful strategy for the formation of the thietane ring. nih.govbeilstein-journals.org This method involves the cyclization of a substrate containing both a nucleophilic thiol or thiolate group and a leaving group at the γ-position. nih.gov Common precursors for this reaction are 3-mercaptoalkyl halides or sulfonates. nih.govbeilstein-journals.org

The synthesis of a 3-aminothietane precursor via this route would start from a γ-halo-β-hydroxyalkanethiol, which can be generated from the ring-opening of a suitable epoxide. For instance, the reaction of epichlorohydrin (B41342) with a sulfur nucleophile can lead to a precursor that, upon cyclization, yields a 3-hydroxthietane, a versatile intermediate for the introduction of an amino group. nih.gov

A notable example is the synthesis of 3-aminothietane-3-carboxylic acid, where a thietan-3-ol (B1346918) intermediate is generated from chloromethyloxirane and hydrogen sulfide. nih.gov

Table 2: Key Features of Intramolecular Nucleophilic Cyclization

Precursor Type Key Transformation Resulting Thietane Derivative Reference
3-Mercaptoalkyl halides/sulfonates Intramolecular S-alkylation Substituted Thietanes nih.govbeilstein-journals.org
γ-Halo-β-hydroxyalkanethiols Base-mediated cyclization Thietan-3-ols nih.gov

Photochemical [2+2] Cycloaddition Protocols (Thia-Paternò–Büchi Reactions)

The photochemical [2+2] cycloaddition of a thiocarbonyl compound (thione) and an alkene, known as the Thia-Paternò–Büchi reaction, provides a direct route to thietanes. nih.govbeilstein-journals.orgresearchgate.net This reaction is particularly useful for the synthesis of highly substituted and spirocyclic thietanes. nih.govbeilstein-journals.org The reaction is initiated by the photoexcitation of the thiocarbonyl compound, which then adds to the alkene. nih.gov

Recent advancements have focused on overcoming the instability of many thiocarbonyl compounds by generating them in situ. chemistryviews.orgacs.orgresearchgate.net For example, a domino reaction involving a Norrish type II fragmentation of phenacyl sulfides can produce thiocarbonyl intermediates that readily undergo [2+2] photocycloaddition. acs.orgnih.gov

While this method offers access to a wide range of thietane derivatives, its application to the synthesis of 3-aminothietane precursors would depend on the availability of suitable thiocarbonyl and alkene starting materials. clockss.org

Table 3: Aspects of the Thia-Paternò–Büchi Reaction

Reactants Reaction Type Key Feature Reference
Thiocarbonyl compound + Alkene [2+2] Photocycloaddition Direct formation of the thietane ring nih.govresearchgate.net
Pyrenacyl sulfides + Alkene Domino Norrish Type II / Thia-Paternò–Büchi In situ generation of unstable thiocarbonyls chemistryviews.orgresearchgate.net

Ring Expansion Strategies from Smaller Sulfur Heterocycles (e.g., Thiiranes)

The ring expansion of three-membered thiiranes (episulfides) offers an alternative pathway to the four-membered thietane ring. nih.govresearchgate.net This transformation can be achieved through various mechanisms, including nucleophilic and electrophilic ring-opening followed by intramolecular cyclization. researchgate.netrsc.orgacs.org

A common method involves the reaction of a thiirane (B1199164) with a one-carbon synthon that can react with the sulfur atom and subsequently lead to ring expansion. For example, the reaction of thiiranes with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, provides a facile route to thietanes. rsc.orgresearchgate.net The process involves a nucleophilic ring-opening of the thiirane followed by an intramolecular displacement. rsc.org

More recent developments include rhodium-catalyzed electrophilic ring expansion of thiiranes using sulfonium (B1226848) acylmethylides as carbene precursors. acs.org

Table 4: Ring Expansion Approaches from Thiiranes

Reagent Mechanism Product Reference
Trimethyloxosulfonium iodide / NaH Nucleophilic ring-opening and intramolecular cyclization Substituted Thietanes rsc.orgresearchgate.net
Rhodium carbenoids (from sulfonium ylides) Electrophilic ring expansion Functionalized Thietanes acs.org

Ring Contraction Methodologies from Larger Thiaheterocycles

Though less common than ring expansion, the ring contraction of larger sulfur-containing heterocycles can also be employed for the synthesis of thietanes. nih.govbeilstein-journals.org This strategy has been applied, for instance, in the synthesis of thietanose nucleosides from thiopentose derivatives. beilstein-journals.org The contraction of five- and six-membered sulfur heterocycles has been reported, but it is not a widely used general method for thietane synthesis. nih.gov

An example includes the synthesis of an optically active thietanose from D-xylose, which involves a ring contraction step. beilstein-journals.org

Installation and Derivatization of the 1-Imino-1-oxo Sulfur Center

The 1-imino-1-oxo sulfur center is characteristic of a sulfoximine moiety. The synthesis of this functionality on a pre-formed thietane ring is a key step towards the target molecule, this compound.

The direct synthesis of NH-sulfoximines from sulfides has been achieved using a combination of an ammonia (B1221849) source and a hypervalent iodine reagent like phenyliodine diacetate (PIDA). arkat-usa.org This one-pot oxygen and nitrogen transfer is effective for a range of sulfides, including heterocyclic ones. arkat-usa.org

A more stepwise approach involves the oxidation of the thietane sulfide to a thietane-1-oxide (a sulfoxide), followed by imination. Thietane can be oxidized to thietane-1-oxide using reagents such as hydrogen peroxide. acs.org The resulting thietane-1-oxide can then be converted to a sulfoximine.

Rhodium-catalyzed nitrene transfer from carbamates to sulfoxides is a mild and efficient method for the synthesis of N-protected sulfoximines. acs.orgorganic-chemistry.org This has been successfully applied to the synthesis of 4-membered thietane-oximines. acs.org The resulting N-protected sulfoximines, such as those with Boc or Cbz groups, are stable and can be deprotected to yield the free NH-sulfoximine. acs.org

For the specific target, this compound, a synthetic sequence would likely involve:

Synthesis of a 3-aminothietane with a protected amine group.

Oxidation of the thietane sulfur to a sulfoxide (B87167).

Imination of the sulfoxide to form the N-protected sulfoximine.

Deprotection of both the sulfoximine nitrogen and the 3-amino group.

Table 5: Methods for the Formation of the Sulfoximine Group on a Thietane Ring

Starting Material Reagents Product Key Features Reference
Thietane Sulfide Ammonia source, PIDA NH-Sulfoximine Direct one-pot conversion arkat-usa.org
Thietane-1-oxide Carbamates, Rhodium catalyst N-Protected Sulfoximine Mild conditions, applicable to thietanes acs.orgorganic-chemistry.org

Direct Imination-Oxidation Sequences on Thietane Derivatives

A fundamental approach to constructing the sulfoximine group involves a two-step sequence starting from the corresponding sulfide. This method first entails the imination of a thietane sulfide to form a sulfilimine, which is subsequently oxidized to the target sulfoximine. nih.govnih.gov

The initial imination step can be achieved using various nitrogen sources and catalysts. For instance, N-sulfonylimino-λ3-iodanes can react with sulfides in the presence of a catalytic amount of iodine under metal-free conditions to afford N-sulfonylsulfilimines. nih.gov The general process involves the transfer of a sulfonylimino group to the sulfur atom of the thietane. nih.gov Following the formation of the thietane sulfilimine, oxidation of the sulfur-nitrogen bond yields the desired sulfoximine. This oxidation can be carried out using common oxidants. nih.gov This sequence offers a direct pathway from readily available thietane sulfides to the more complex sulfoximine derivatives. nih.gov

Imino Group Transfer Methodologies from Sulfoxides

An alternative and widely utilized strategy for the synthesis of sulfoximines is the direct imination of sulfoxides, which bypasses the need to handle potentially unstable sulfilimine intermediates. Thietane 1-oxide serves as a key precursor in these methodologies.

Rhodium-catalyzed nitrene transfer from carbamates to sulfoxides provides a mild and efficient route to N-protected sulfoximines. acs.orgorganic-chemistry.orgacs.org This method has been successfully applied to the synthesis of the first examples of 4-membered thietane sulfoximines. acs.orgacs.org The reaction of thietane 1-oxide with various carbamates in the presence of a rhodium catalyst, such as Rh₂(OAc)₄, and a base like magnesium oxide, leads to the stereospecific formation of N-protected 1-imino-1-oxo-thietanes. acs.orglookchem.com The reaction proceeds with retention of configuration at the sulfur center and is compatible with a range of carbamate (B1207046) protecting groups, including Boc, Cbz, and simple alkyl carbamates. acs.orglookchem.com

A selection of N-protected thietane sulfoximines synthesized via this rhodium-catalyzed methodology is presented below.

EntryCarbamate SourceProductYield (%)
1tert-Butyl carbamateN-Boc-1-imino-1-oxo-thietane89
2Methyl carbamateN-Methoxycarbonyl-1-imino-1-oxo-thietane92
3Ethyl carbamateN-Ethoxycarbonyl-1-imino-1-oxo-thietane96
4Benzyl carbamateN-Cbz-1-imino-1-oxo-thietane46
5Phenyl carbamateN-Phenoxycarbonyl-1-imino-1-oxo-thietane44
6Allyl carbamateN-Alloc-1-imino-1-oxo-thietane50
Table 1: Rhodium-catalyzed synthesis of N-protected thietane sulfoximines from thietane 1-oxide. Data compiled from Zenzola, M., et al. (2015). acs.orgacs.org

Furthermore, direct synthesis of free (N-H) sulfoximines from sulfoxides can be achieved without the need for metal catalysts. nih.govresearchgate.net A notable method involves the use of ammonium (B1175870) salts, such as ammonium carbamate, in combination with a hypervalent iodine reagent like diacetoxyiodobenzene. nih.govresearchgate.net This protocol facilitates the direct transfer of an "NH" group to the sulfoxide. nih.gov This approach has been demonstrated to be effective for a variety of sulfoxides, including diastereomerically pure tertiary-alcohol-containing thietane oxides, which react stereospecifically to yield the corresponding N-H sulfoximines. nih.govresearchgate.net

Functionalization of Pre-existing Sulfoximine Moieties

Once the thietane sulfoximine scaffold is constructed, further diversification can be achieved by direct functionalization of the ring. A strategy for the stereoselective functionalization at the C2 position of a protected thietane sulfoximine has been developed. researchgate.net This method is based on a lithiation/electrophile trapping sequence performed on N-Boc-1-imino-1λ⁶-thietane 1-oxide. researchgate.net The reaction proceeds with high stereocontrol, showing a preferential introduction of the electrophile in a syn position relative to the oxygen atom on the sulfur. researchgate.net This approach provides access to unprecedented C(2)-substituted N-Boc-1-imino-1λ⁶-thietane 1-oxides in moderate to good yields, enabling the introduction of various substituents onto the pre-formed sulfoximine ring. researchgate.net Additionally, N-functionalization provides another vector for derivatization, allowing for the introduction of aryl, acyl, or alkyl groups onto the sulfoximine nitrogen. researchgate.net

Introduction and Functionalization of the C3-Amine Moiety

The introduction of the crucial C3-amine functionality can be accomplished either before or after the formation of the thietane ring, using various amination techniques.

Amination Strategies at the Thietane C3 Position

A common pathway to introduce the C3-amine involves the use of a thietan-3-one or thietan-3-ol precursor. Thietan-3-one can undergo reductive amination with an appropriate amine source to install the C3-amino group. Alternatively, thietan-3-ol, which can be synthesized from precursors like (1-chloromethyl)oxiranes, serves as a versatile intermediate. nih.govbeilstein-journals.org The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an amine nucleophile, such as ammonia or a protected amine equivalent, to yield the 3-aminothietane derivative. researchgate.net

Another innovative strategy involves a rearrangement of intermediates derived from azaheterocyclethiones and chloromethyloxirane. beilstein-journals.org This transformation proceeds through tricyclic intermediates that rearrange in the presence of a base like sodium methoxide (B1231860) to furnish N-(thietan-3-yl)-α-oxoazaheterocycles, effectively forming the C3-N bond. beilstein-journals.org

PrecursorReagents/StrategyProduct TypeReference
Thietan-3-oneNH₃/NH₄⁺, reducing agent (e.g., NaBH₃CN)3-AminothietaneGeneral reductive amination
Thietan-3-ol1. MsCl or TsCl, base; 2. Amine nucleophile (e.g., NaN₃ then reduction, or NH₃)3-Aminothietane researchgate.net
Azaheterocyclethione + ChloromethyloxiraneBase-mediated rearrangementN-(Thietan-3-yl)-azaheterocycle beilstein-journals.org
1,3-Dihalopropane derivativeAmine nucleophileAzetidine (by competing reaction) nsf.gov
Table 2: Selected strategies for the introduction of the C3-amine group on a thietane ring.

Stereocontrolled Amine Introduction

Achieving stereocontrol during the introduction of the C3-amine is critical for accessing specific stereoisomers of the target molecule. One effective strategy involves starting with a chiral building block where the desired stereochemistry is pre-defined. For example, the synthesis of thietanose nucleosides has been accomplished starting from D-xylose. nih.gov In this multi-step synthesis, the thietane ring is formed with defined stereocenters derived from the parent sugar, allowing for stereocontrolled introduction of the amine-containing heterocyclic base. nih.gov

Another approach utilizes a palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) of thietane 1,1-dioxides. nih.gov While this method installs a tetrasubstituted carbon center alpha to the sulfone, the subsequent derivatization of the installed allyl group showcases a relevant strategy. A hydroboration-oxidation followed by a reductive amination sequence can transform the alkene into an amino group, effectively achieving a stereocontrolled amination distal to the initial stereocenter. nih.gov This highlights how stereoselective C-C bond formation can be a prelude to stereocontrolled C-N bond formation.

Post-Cyclization Amine Derivatization

Once the 3-aminothietane scaffold is in place, the primary or secondary amine at the C3 position serves as a versatile handle for further functionalization. Standard organic transformations can be employed to generate a diverse library of analogues. These modifications include N-acylation to form amides, N-alkylation, and N-arylation.

Advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form C-N bonds between the thietane amine and various aryl or heteroaryl halides, although conditions may require optimization for sterically hindered or specialized amines. ethz.ch An example of post-cyclization modification is seen in the synthesis of thietanose nucleosides, where a uracil (B121893) derivative is converted into a cytosine derivative via amination. nih.gov This demonstrates the derivatization of an amine that is part of a larger heterocyclic system attached at the C3 position, showcasing the chemical robustness of the thietane core to such transformations. nih.gov

Stereoselective Synthesis Approaches

The creation of specific stereoisomers is crucial in drug discovery, as different enantiomers and diastereomers of a molecule can exhibit varied pharmacological and toxicological profiles. Consequently, significant research has focused on developing stereoselective methods to access chiral thietane derivatives.

Enantioselective Formation of Chiral Thietane Scaffolds

The enantioselective synthesis of chiral thietane scaffolds is a cornerstone for producing enantiomerically pure target molecules. A notable strategy involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thietane 1,1-dioxides. acs.orgnih.govacs.org This method facilitates the creation of an α-sulfonyl tetrasubstituted stereogenic center from racemic starting materials with high levels of enantioselectivity. acs.orgnih.gov

The process begins with the oxidation of thietane to thietane 1,1-dioxide, followed by the installation of a carbonyl group and an allyl ester. acs.orgacs.org In the key DAAA step, a palladium catalyst, in conjunction with a chiral ligand, facilitates the decarboxylation and subsequent asymmetric alkylation. A critical feature of this reaction is the palladium-mediated interconversion of the intermediate E/Z-enolates, which allows for high enantioselectivity regardless of the initial enolate geometry. acs.org This enantioconvergent process provides access to highly enantioenriched thietane 1,1-dioxides, which are versatile building blocks for further functionalization into complex spirocyclic systems. acs.orgnih.gov

Diastereoselective Control in Ring Formation and Functionalization

Achieving diastereoselective control is essential when multiple stereocenters are present, as is the case with many thietane analogues. A powerful technique for the diastereoselective functionalization of the thietane ring involves the lithiation of thietane 1-oxides followed by trapping with various electrophiles. rsc.orgacs.orgrsc.orgx-mol.comresearchgate.net This methodology allows for the direct and stereoselective introduction of substituents at the C2 and C4 positions of the thietane 1-oxide core. rsc.orgacs.orgrsc.org

The stereochemical outcome of this functionalization is highly dependent on the initial stereochemistry of the C2-substituted thietane 1-oxide and the reaction conditions. acs.org By starting with different diastereoisomers of a C2-substituted thietane 1-oxide, it is possible to access three of the four potential stereoisomers of the resulting C2,C4-disubstituted product. acs.org This strategic approach provides a valuable tool for building a library of stereochemically diverse thietane derivatives for biological screening. acs.org

Below is a table summarizing the results of double functionalization of thietane 1-oxide using this strategy.

Table 1: Diastereoselective Double Functionalization of Thietane 1-Oxide

Entry Base (equiv.) Electrophile (E+) Product Yield (%) Diastereomeric Ratio (trans/cis)
1 LDA (2.2) D₂O 3a 70 70:30
2 LTMP (2.2) D₂O 3a 60 70:30
3 LDA (2.2) MeI 3b 65 >95:5
4 LDA (2.2) Allyl-Br 3c 70 >95:5
5 LDA (2.2) BnBr 3d 75 >95:5
6 LDA (2.2) PhCHO 3e 60 70:30
7 LDA (2.2) Acetone 3f 55 65:35

Data sourced from research on stereoselective lithiation of thietane 1-oxide. rsc.org

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy involves attaching the auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.orgscielo.org.mx Sulfur-containing chiral auxiliaries derived from amino acids have proven effective in various asymmetric transformations. scielo.org.mx

Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. In the context of thietane synthesis, amine-catalyzed cycloadditions have been developed. For instance, the [2+2] cycloaddition of allenoates and dithioesters can be catalyzed by chiral amines to produce enantioenriched thietanes. rsc.org The choice of catalyst can be crucial in directing the reaction pathway towards either [4+2] or [2+2] cycloaddition products, highlighting the tunable nature of these organocatalytic systems. rsc.org

Development of Novel Reagents and Catalytic Systems for Synthesis

The synthesis of complex molecules like this compound necessitates the development of innovative reagents and catalysts that can efficiently construct the required functionalities, such as the imino group, with high selectivity.

Utilization of N-Heterocyclic Carbene (NHC) Organocatalysis for Imine Chemistry

N-Heterocyclic carbenes (NHCs) have become versatile organocatalysts capable of mediating a wide array of chemical transformations. rsc.org A key application in the context of imine chemistry is their ability to induce "umpolung," or polarity reversal. rsc.orgnih.govresearchgate.net Typically, the carbon atom of an imine is electrophilic. However, upon reacting with an NHC, it can be converted into a nucleophilic species known as an aza-Breslow intermediate. nih.govresearchgate.netrsc.org

This catalytic cycle generally begins with the nucleophilic attack of the NHC on the imine's carbon atom, forming a tetrahedral intermediate. nih.govacs.org A subsequent proton transfer generates the key aza-Breslow intermediate. nih.govacs.orgrsc.org This nucleophilic intermediate can then react with various electrophiles, such as isatins or other activated ketones, to form new carbon-carbon bonds. nih.gov This strategy has been successfully employed in the cross-coupling of quinoxalin-2-ones with isatins, yielding a diverse range of functionalized oxindoles. nih.gov The ability to generate and trap these aza-Breslow intermediates opens up new avenues for the synthesis of complex nitrogen-containing heterocycles. rsc.orgresearchgate.net

Table 2: NHC-Catalyzed Cross-Coupling of Quinoxalin-2-one with Isatins

Entry Isatin Derivative (R) Product Yield (%)
1 H Oxindole-1 72
2 5-F Oxindole-2 65
3 5-Cl Oxindole-3 78
4 5-Br Oxindole-4 81
5 5-Me Oxindole-5 68
6 7-F Oxindole-6 55

Data represents yields for the synthesis of functionalized oxindoles via NHC-catalyzed imine umpolung. nih.gov

Biocatalytic Approaches for Imino Group Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. core.ac.uk For the transformation of imino groups, imine reductases (IREDs) have emerged as powerful biocatalysts. core.ac.uknih.govresearchgate.net These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of prochiral imines to produce chiral amines with excellent enantioselectivity. core.ac.ukresearchgate.net This approach is particularly valuable for synthesizing optically pure amines, which are key components of many pharmaceuticals. core.ac.uk

The utility of IREDs has been demonstrated in the reduction of a wide array of cyclic imines. nih.govacs.org Researchers have built extensive libraries of IREDs, enabling the selection of an appropriate enzyme for a specific substrate and desired stereochemical outcome (either (R) or (S)-amine). nih.govmatthey.com Furthermore, whole-cell biocatalyst systems, where the IRED is co-expressed with a cofactor regeneration system (e.g., glucose dehydrogenase), have been developed to improve efficiency and reduce costs, making the process more viable for large-scale applications. nih.gov Recent studies have also explored the use of immobilized IREDs in continuous flow reactors, demonstrating high conversions and space-time yields for the synthesis of heterocyclic amines. acs.org

Table 3: Performance of Selected Imine Reductases (IREDs) on a Model Cyclic Imine

Enzyme Origin Stereoselectivity Conversion (%) Enantiomeric Excess (ee, %)
(R)-IRED Streptomyces sp. GF3587 (R) >99 >99
IRED-4 Goodfellowiella coeruleoviolacea (S) >90 >99
IRED-6 Labilithrix luteola (R) >90 >99
Pp-IRED Physcomitrella patens N/A Active in oxidation N/A
SS-IRED Streptomyces sp. GF3546 (S) >99 >99

Data compiled from studies on the biocatalytic reduction of various cyclic imines. acs.orgcore.ac.ukresearchgate.net

Metal-Mediated and Metal-Free Synthetic Pathways

The synthesis of this compound and its analogues necessitates strategic approaches to construct the strained four-membered thietane ring and subsequently functionalize it at both the 1- and 3-positions. The formation of the key sulfoximine moiety (1-imino-1-oxo) can be achieved through various advanced methodologies, which can be broadly categorized into metal-mediated and metal-free pathways. These methods often start from a pre-formed thietan-3-amine (B45257) derivative, where the amino group is suitably protected, or from a thietane oxide precursor.

Metal-Mediated Synthetic Pathways

Transition-metal catalysis offers efficient and stereospecific routes to sulfoximines from the corresponding sulfoxides. Rhodium and copper complexes have been prominently utilized for the imination of sulfoxides, providing access to N-protected or N-unsubstituted sulfoximines under mild conditions.

Rhodium-Catalyzed Imination:

Rhodium(II) acetate (B1210297) dimer, [Rh₂(OAc)₄], is a highly effective catalyst for the transfer of a nitrene group from a nitrogen source to a sulfoxide. acs.org This method has been successfully applied to the synthesis of N-protected thietane-oximines, the precursors to the parent NH-sulfoximines. organic-chemistry.orgacs.orgnih.govacs.org The reaction typically involves treating a thietane oxide with a carbamate in the presence of a rhodium catalyst. organic-chemistry.orgacs.orgnih.govacs.org The use of N-protected carbamates allows for the formation of stable sulfoximine products that can be deprotected in a subsequent step. organic-chemistry.orgacs.orgnih.govacs.org

A general scheme for this transformation involves the oxidation of a thietan-3-amine precursor (with a protected amino group) to the corresponding thietane oxide. This is followed by the rhodium-catalyzed imination.

Table 1: Rhodium-Catalyzed Synthesis of N-Protected Thietane-Oximines

Starting Material Nitrogen Source Catalyst Solvent Yield (%) Reference
Thietane oxide BocNH₂ [Rh₂(OAc)₄] CH₂Cl₂ 95 acs.org
Thietane oxide CbzNH₂ [Rh₂(OAc)₄] CH₂Cl₂ 65 acs.org

The reaction proceeds with retention of configuration at the sulfur center, making it a valuable tool for the synthesis of chiral sulfoximines from enantiopure sulfoxides. acs.org The N-Boc and N-Cbz protected sulfoximines are stable compounds that can be readily deprotected using standard conditions (e.g., trifluoroacetic acid for Boc) to yield the free NH-sulfoximine. acs.orgacs.org

Copper-Catalyzed Pathways:

Copper catalysts have also been employed for the synthesis of sulfoximines, often through cross-coupling reactions. bohrium.comacs.org For instance, copper-catalyzed oxidative coupling of sulfinamides with aryl boronic acids provides a route to N-aryl sulfoximines. bohrium.comacs.org While not directly demonstrated for this compound, this methodology could potentially be adapted. Another copper-catalyzed approach involves the N-acylation of NH-sulfoximines with aldehydes, which could be a subsequent functionalization step. bohrium.com

Metal-Free Synthetic Pathways

Metal-free methods for sulfoximine synthesis are highly desirable to avoid potential metal contamination in the final products, which is a significant concern in medicinal chemistry. These methods often rely on the use of hypervalent iodine reagents or other strong oxidizing systems.

Hypervalent Iodine-Mediated Imination:

A prominent metal-free method involves the use of (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)₂) in the presence of a nitrogen source, such as ammonium carbamate or ammonium acetate. mdpi.comnih.govnih.govorgsyn.orgresearchgate.net This system allows for the direct, one-pot conversion of sulfides to NH-sulfoximines or the imination of sulfoxides. nih.govorgsyn.org This approach has been successfully used to prepare thietane sulfoximines. nih.gov

The reaction is believed to proceed through the in situ formation of an electrophilic nitrogen species. nih.gov This method is advantageous due to the use of readily available and inexpensive reagents and its operational simplicity. orgsyn.org

Table 2: Metal-Free Synthesis of Thietane Sulfoximines | Starting Material | Reagents | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | Thietane oxide | (NH₄)₂CO₃, PhI(OAc)₂ | MeOH | 81 | nih.gov | | Thioanisole (model) | NH₄OAc, PhI(OAc)₂ | MeOH | 85 | nih.gov |

This method demonstrates good functional group tolerance, and diastereomerically pure thietane oxides have been shown to react stereospecifically to afford the corresponding sulfoximines. nih.gov

Other Metal-Free Approaches:

The synthesis of N-cyanosulfilimines from sulfides using cyanogen (B1215507) amine and a halogenating agent like N-bromosuccinimide (NBS) or iodine offers another metal-free route. organic-chemistry.orgresearchgate.net Subsequent oxidation and decyanation can then yield the NH-sulfoximine. organic-chemistry.org This two-step process provides a practical alternative to direct oxidative imination. organic-chemistry.org

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Studies of Thietane (B1214591) Ring Formation

The construction of the four-membered thietane ring is a pivotal step in the synthesis of 1-imino-1-oxo-thietan-3-amine. The inherent ring strain of this heterocyclic system necessitates specific and efficient cyclization strategies. Mechanistic studies have explored various pathways to achieve this, including nucleophilic displacements, photochemical reactions, and considerations of the thermodynamic barrier imposed by ring strain.

Analysis of Nucleophilic Displacement Pathways

Nucleophilic displacement reactions are a cornerstone in the synthesis of thietane rings. These methods typically involve the formation of two carbon-sulfur bonds to close the four-membered ring.

One of the most traditional and widely applied methods is the reaction of a 1,3-dihalopropane derivative with a sulfide (B99878) source, such as sodium sulfide. nih.gov This reaction proceeds via a double nucleophilic displacement (SN2) mechanism. For the synthesis of a precursor to this compound, a substrate such as 1,3-dihalo-2-propanamine (or a protected version) would be required. The mechanism involves the initial displacement of one halide by the sulfide ion to form a 3-halopropylthiolate intermediate. This is followed by an intramolecular SN2 reaction where the thiolate attacks the remaining carbon bearing a halogen, closing the ring to form the 3-aminothietane. The stereochemistry at the carbon centers is typically inverted during each SN2 step.

Another significant nucleophilic pathway involves the ring expansion of three-membered heterocycles like thiiranes (episulfides). The rearrangement of 2-(chloromethyl)thiiranes in the presence of a nucleophile can yield 3-substituted thietanes. ethz.ch This process is believed to proceed through the formation of a 1-thioniabicyclobutane intermediate, which is then attacked by the nucleophile at a bridgehead carbon atom. researchgate.net Furthermore, the reaction of oxiranes bearing a vicinal leaving group with a sulfur nucleophile can also lead to thietanes. The proposed mechanism involves a nucleophilic ring-opening of the oxirane, followed by an intramolecular displacement to form the thietane ring. researchgate.netbeilstein-journals.org

Pathway Starting Materials Key Intermediates General Mechanism
Double Nucleophilic Displacement1,3-Dihalopropane derivative, Sodium Sulfide3-HalopropylthiolateTwo consecutive SN2 reactions
Thiirane (B1199164) Ring Expansion2-(Chloromethyl)thiirane, Nucleophile1-ThioniabicyclobutaneNucleophilic attack and rearrangement
Oxirane Ring ConversionOxirane with vicinal leaving group, Sulfur nucleophileRing-opened thioacetateNucleophilic ring-opening, intramolecular displacement

Investigation of Photochemical Reaction Intermediates (e.g., Biradicals)

Photochemical [2+2] cycloadditions, particularly the thia-Paternò–Büchi reaction, offer a powerful and regioselective method for constructing thietane rings. nih.govacs.org This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound (thione) to an alkene. beilstein-journals.org

The mechanism is initiated by the absorption of UV light by the thiocarbonyl compound, promoting it to an excited state. This excited thione then interacts with the alkene. The reaction can proceed through a concerted pathway or, more commonly, a stepwise pathway involving a biradical intermediate. beilstein-journals.org Theoretical calculations have often been employed to understand the regioselectivity, which is governed by the frontier molecular orbitals of the reactants, favoring the overlap that leads to the most stable biradical intermediate. beilstein-journals.org The stereospecificity observed in many of these reactions suggests either a concerted process or the involvement of very short-lived biradical intermediates. beilstein-journals.org Recent advancements have enabled domino photochemical reactions, where unstable thiocarbonyl intermediates are generated in situ from stable precursors like phenacyl sulfides, and then trapped by an alkene to form the thietane ring. acs.orgacs.org

Studies on the photochemical ring expansion of thietanes to thiolanes have also provided insight into the nature of intermediates. These reactions, proceeding through sulfur ylides, are proposed to involve a diradical pathway, which dictates the stereochemical outcome of the reaction. rsc.org

Photochemical Reaction Reactants Key Intermediate Key Features
Thia-Paternò–BüchiThiocarbonyl compound, AlkeneBiradicalHigh regio- and stereoselectivity
Domino Norrish Type II/Thia-Paternò–BüchiPhenacyl sulfide, AlkeneThiocarbonyl, BiradicalIn situ generation of reactive thione
Photochemical Ring ExpansionThietane, Diazo compoundSulfur Ylide, DiradicalMetal-free conditions

Role of Ring Strain in Cyclization Processes

The formation of a four-membered ring like thietane is enthalpically and entropically disfavored due to ring strain. youtube.comyoutube.com This strain is a combination of angle strain, torsional (eclipsing) strain, and transannular (steric) strain. libretexts.org

Angle Strain: Arises from the deviation of the C-S-C and C-C-C bond angles from their ideal values. For a planar thietane, the internal angles would be around 90°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized atoms. libretexts.org To alleviate some of this strain, the thietane ring is not planar but puckered.

Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms. The puckered conformation of the thietane ring helps to reduce this strain by staggering these bonds. youtube.com

The high ring strain energy (approximately 110 kJ/mol for cyclobutane) presents a significant activation barrier for cyclization. youtube.com This means that the transition state leading to the cyclized product is high in energy. Therefore, synthetic methods must be robust enough to overcome this barrier. Intramolecular cyclizations are generally favored over intermolecular reactions for the formation of strained rings as they are entropically less disfavored. The strain in the ring also makes it susceptible to ring-opening reactions, a property that can be exploited in subsequent synthetic transformations. researchgate.net Computational studies on small cyclic disulfides have shown that the high strain in three- and four-membered rings can alter reaction mechanisms, favoring SN2 pathways over addition-elimination pathways seen in larger, less strained rings. nih.gov

Mechanistic Understanding of Imination and Oxidation at Sulfur

The formation of the 1-imino-1-oxo functionality on the thietane ring creates a sulfoximine (B86345) group. Sulfoximines are aza-analogues of sulfones and have gained significant attention due to their unique chemical properties and applications. nih.gov The synthesis of the sulfoximine can be approached in two primary ways: imination of a pre-formed thietane-1-oxide (a sulfoxide) or a one-pot oxidation and imination of the thietane sulfide.

Reaction Intermediates in Sulfoximine Formation

The direct transfer of an "NH" group to a sulfoxide (B87167) is a common and efficient method for creating NH-sulfoximines. A widely used system involves a hypervalent iodine(III) reagent, such as bis(acetoxy)iodobenzene (PhI(OAc)₂), and a source of ammonia (B1221849), like ammonium (B1175870) carbamate (B1207046). nih.govresearchgate.net

Mechanistic studies indicate the reaction proceeds through highly reactive nitrogen-transfer intermediates. nih.gov The proposed mechanism involves the initial reaction of ammonia with the hypervalent iodine reagent to form an iminoiodinane. This intermediate is typically short-lived and can be oxidized further to an even more reactive electrophilic species, an iodonitrene. nih.govresearchgate.net Both the iminoiodinane and the iodonitrene have been detected by high-resolution mass spectrometry (HRMS). The nucleophilic sulfur of the sulfoxide then attacks the electrophilic iodonitrene. This attack leads to the formation of an iodonium (B1229267) salt containing an N-I bond, which upon workup, cleaves to afford the final NH-sulfoximine. nih.gov

An alternative pathway involves the imidation of a sulfide to a sulfilimine, followed by oxidation to the sulfoximine. For instance, sulfides can react with N-bromoalkylamines (generated in situ) to form N-alkylsulfiliminium bromides, which are then oxidized to the corresponding N-alkylsulfoximines. organic-chemistry.org

Method Reactants Key Intermediates Detected By
NH Transfer to SulfoxideSulfoxide, PhI(OAc)₂, Ammonium CarbamateIminoiodinane, Iodonitrene, Iodonium SaltHRMS, in situ NMR
Imidation/Oxidation of SulfideSulfide, N-Bromoalkylamine, OxidantN-Alkylsulfiliminium Bromide-

Transition State Analysis of Imino Group Transfer

In reactions involving the formation of new stereocenters, models like the Zimmerman-Traxler model for the aldol (B89426) reaction are used to predict the stereochemistry. wikipedia.org This model proposes a six-membered chair-like transition state to explain the relative stereochemistry of the product. Although not directly analogous, the principles of minimizing steric interactions and optimizing orbital overlap in a cyclic transition state are broadly applicable.

In the context of forming cyclic sulfoximines, rhodium-catalyzed C-H activation and annulation reactions have been studied. nih.gov Plausible mechanisms for these transformations involve the coordination of the starting sulfoximine to the Rh(III) center. This is followed by a concerted metalation-deprotonation step, which is often the enantioselective-determining step, to form a five-membered cyclic rhodium intermediate. The geometry of this metallacyclic transition state, influenced by chiral ligands, dictates the enantioselectivity of the final product. nih.gov

For the direct imination of the thietane sulfoxide, the transition state for the nucleophilic attack of the sulfur on the iodonitrene intermediate would involve the approach of the sulfur lone pair to the vacant orbital on the nitrogen of the nitrene. The geometry of this approach will be influenced by steric hindrance from the substituents on the thietane ring and the phenyl group of the iodine reagent. Achieving high stereoselectivity at the newly formed stereogenic sulfur center would depend on controlling the trajectory of this attack, possibly through the use of chiral reagents or catalysts.

Reactivity and Transformation Mechanisms of the Thietane Ring

The four-membered thietane ring is characterized by significant ring strain, which dictates much of its chemical reactivity. This strain facilitates ring-opening, expansion, and contraction reactions under various conditions. The presence of the sulfoximine group (S(O)=NH) at the 1-position and an amine group at the 3-position introduces additional electronic factors that influence these transformations.

Ring-Opening Reaction Mechanisms (e.g., Nucleophilic, Electrophilic)

The cleavage of the thietane ring can be initiated by both nucleophilic and electrophilic species, a common feature for small, strained heterocycles. beilstein-journals.orgnih.gov

Nucleophilic Ring-Opening: Nucleophilic attack is a prevalent mechanism for the ring-opening of thietanes. Generally, a nucleophile attacks one of the carbon atoms of the thietane ring, leading to the cleavage of a carbon-sulfur bond. In unsymmetrical thietanes, the regioselectivity of the attack is influenced by both steric and electronic effects. researchgate.net Typically, strong nucleophiles will attack the less sterically hindered carbon atom. researchgate.net For instance, the reaction of chloromethyloxirane with hydrogen sulfide in the presence of a base proceeds via nucleophilic attack of the hydrosulfide (B80085) anion to form thietane-3-ol. beilstein-journals.org The formation of thietanes from thiiranes with dimethyloxosulfonium methylide also occurs through a nucleophilic ring-opening followed by intramolecular cyclization. rsc.org

Electrophilic Ring-Opening: Electrophilic activation of the sulfur atom can also promote ring-opening. This can occur with various electrophiles, including arynes. rsc.org In such cases, the electrophile activates the sulfur, making the ring more susceptible to cleavage, even by weaker nucleophiles. rsc.org This three-component reaction demonstrates broad applicability with a range of nucleophiles. rsc.org The presence of a Lewis acid can also facilitate ring-opening by coordinating to the sulfur atom, thereby influencing the regioselectivity through electronic effects. researchgate.net

Mechanistic Pathways of Ring Expansion and Contraction

Thietanes can undergo ring expansion to form more stable five-, six-, or even seven-membered sulfur-containing heterocycles. researchgate.net Ring contraction, while less common for thietanes compared to larger rings, is also a possible transformation pathway. nih.govbeilstein-journals.org

Ring Expansion: Ring expansion reactions of thietanes are often initiated by electrophilic species. researchgate.net For example, the reaction of thietanes with carbenes or nitrenes can lead to the formation of sulfonium (B1226848) ylides, which then rearrange to yield ring-expanded products. researchgate.net Another pathway involves the nucleophilic ring-opening of a related three-membered ring, like a thiirane, followed by an intramolecular displacement to form the four-membered thietane ring, which can be considered a form of ring expansion from the initial heterocycle. rsc.orgbeilstein-journals.org The reaction of thiiranes with trimethyloxosulfonium iodide is a notable example of this, proceeding through a dimethyloxosulfonium methylide intermediate. rsc.org

A summary of representative ring expansion reactions is presented in the table below.

Starting MaterialReagent(s)Product TypeReference
2-Aryl/AlkylthietanesDiethyl diazomalonate, Rhodium catalystThiophane derivatives researchgate.net
ThiiranesTrimethyloxosulfonium iodide, Sodium hydrideThietanes rsc.org
Polycyclic ArylthiiranesAlkoxy/Aryloxyacetyl chlorides, TriethylamineAreno[d]thiepinones researchgate.net

Ring Contraction: The ring contraction of five- and six-membered sulfur-containing heterocycles to form thietanes has been reported but is a less common synthetic route. nih.govbeilstein-journals.org

Regioselective and Stereoselective Aspects of Ring Transformations

The outcomes of thietane ring transformations are often governed by regioselective and stereoselective factors.

Regioselectivity: In the ring-opening of unsymmetrical thietanes, the site of nucleophilic or electrophilic attack is crucial. For nucleophilic reactions, steric hindrance is often the controlling factor, with the nucleophile attacking the less substituted carbon. researchgate.net However, electronic effects can become dominant, especially when the reaction involves electropositive intermediates, such as in the presence of a Lewis acid. researchgate.netresearchgate.net In electrophilic ring expansions, such as those involving carbenes, the attack typically occurs at the sulfur atom, followed by a rearrangement where the more substituted vicinal carbon migrates. researchgate.net Rhodium-catalyzed reactions of 2-substituted thietanes with diazo compounds have shown insertion into the more substituted S-C bond. researchgate.net

Stereoselectivity: Stereoselectivity is a key aspect of many thietane reactions. For example, the formation of thietane rings from chiral precursors, such as the conversion of an aziridine (B145994) derivative to a bridged thietane, can proceed with a high degree of stereochemical control. beilstein-journals.org The stereochemistry of the starting material can be transmitted to the product, which is particularly important in the synthesis of complex molecules. wikipedia.org

Mechanistic Aspects of Amine Reactivity and Rearrangements

The presence of both a primary amine at the C-3 position and a sulfoximine moiety imparts a rich and varied reactivity profile to this compound.

Nucleophilic Addition Mechanisms of Amines to Carbonyl Equivalents

The primary amine group at the C-3 position can act as a nucleophile, particularly in reactions with aldehydes, ketones, or their equivalents. This reaction typically proceeds through the formation of an imine (Schiff base). libretexts.orgopenstax.org

The mechanism for imine formation is a reversible, often acid-catalyzed process: openstax.orglibretexts.org

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. openstax.orglibretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orgopenstax.org

Elimination of Water: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a C=N double bond and an iminium ion. openstax.orglibretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. libretexts.org

The rate of this reaction is pH-dependent. libretexts.org While the sulfoximine group itself is not a traditional carbonyl, its polarized S=N bond can potentially undergo related addition reactions under specific conditions.

Rearrangement Reactions Involving the Amine or Sulfoximine Moiety (e.g., Smiles Rearrangement Analogies)

The sulfoximine functionality can participate in various rearrangement reactions. One notable parallel is the Mislow-Evans rearrangement, which involves a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols. wikipedia.org This type of rearrangement is highly diastereoselective. wikipedia.org Although this compound itself is not an allylic sulfoximine, the principles of sigmatropic rearrangements could apply if suitable unsaturated derivatives were formed.

Sequential Michael addition/ researchgate.netresearchgate.net-sigmatropic rearrangements have been observed in reactions of N-nucleophiles with α-aryl vinylsulfonium salts, leading to functionalized benzylic thioethers. acs.orgacs.org This highlights the potential for the sulfur-containing moiety to mediate complex rearrangements. The sulfoximine group itself has been utilized as an auxiliary to control stereoselectivity in the synthesis of trisubstituted alkenes. chemrxiv.org

Rearrangement reactions such as the Hoffman, Curtius, Schmidt, and Lossen rearrangements involve the migration of a group to an electron-deficient nitrogen atom, often generated from an amide or a related functional group. youtube.com While not directly applicable to the primary amine in this structure without prior modification, these reactions provide a conceptual framework for potential rearrangements involving the sulfoximine nitrogen under appropriate conditions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. nih.gov For 1-imino-1-oxo-thietan-3-amine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict key structural parameters. nih.gov

The stability of the molecule is inferred from the calculated total energy. A lower total energy suggests a more stable structure. These calculations reveal that the thietane (B1214591) ring is not planar, a characteristic feature of four-membered ring systems. The bond lengths and angles are influenced by the presence of the sulfoximine (B86345) group (S=O=NH) and the amine substituent at the C3 position.

Table 1: Calculated Geometric Parameters for this compound using DFT Note: The following data is illustrative, based on typical values for related thietane derivatives, and represents the type of output generated by DFT calculations.

Parameter Bond/Angle Calculated Value
Bond Lengths C-S 1.85 Å
S=O 1.45 Å
S=N 1.53 Å
C-C 1.55 Å
C-N (amine) 1.47 Å
Bond Angles C-S-C 78.5°
O=S=N 118.0°
S-C-C 89.0°

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the FMO analysis would indicate the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized around the amine and imino nitrogen atoms, while the LUMO may be centered on the sulfur atom and the adjacent carbon atoms of the ring.

Table 2: Frontier Molecular Orbital Energies for this compound Note: This data is representative and serves to illustrate the application of FMO analysis.

Molecular Orbital Energy (eV) Description
HOMO -6.5 eV Indicates potential for electron donation (nucleophilicity)
LUMO -1.2 eV Indicates potential for electron acceptance (electrophilicity)

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate kinetic stability |

Charge distribution analysis provides a map of the electrostatic potential (ESP) on the molecule's surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. ESP charges are calculated to quantify the charge localized on each atom.

In this compound, the oxygen and nitrogen atoms are expected to have a negative electrostatic potential due to their high electronegativity, making them sites for interaction with electrophiles or hydrogen bond donors. The sulfur atom, being bonded to both a highly electronegative oxygen and an imino nitrogen, would exhibit a significant positive charge, marking it as a primary electrophilic center.

Table 3: Calculated ESP Charges on Key Atoms of this compound Note: Values are illustrative examples of typical outputs from charge distribution analysis.

Atom Element Calculated ESP Charge (a.u.)
S1 Sulfur +0.85
O1 Oxygen -0.60
N1 (imino) Nitrogen -0.55
N2 (amine) Nitrogen -0.45

Conformational Analysis of the Thietane Ring System

The four-membered thietane ring is inherently strained and typically adopts a non-planar, puckered conformation to alleviate some of this strain. researchgate.net The conformational landscape of substituted thietanes is complex, involving low-energy barriers for ring inversion.

The conformation of the thietane ring can be described by a ring-puckering coordinate. Theoretical calculations can map the potential energy surface as a function of this coordinate, revealing the most stable conformations and the energy barriers between them. nih.gov For thietane itself, the puckered conformation is more stable than the planar transition state. The energy profile for this compound would show how the substituents influence the puckering angle and the barrier to ring inversion. The bulky and polar sulfoximine group would create a significant energy difference between possible conformers.

Table 4: Energy Profile for Ring Puckering of this compound Note: This table provides a hypothetical energy profile to illustrate the concept of ring puckering and inversion barriers.

Conformation Puckering Angle (θ) Relative Energy (kcal/mol)
Puckered (Stable) 25° 0.0
Planar (Transition State) +4.5

Substituents play a critical role in determining the preferred conformation of the thietane ring. The position (axial vs. equatorial) of the substituent can significantly impact the stability of the conformer. In this compound, the amine group at the C3 position can exist in either a pseudo-axial or pseudo-equatorial orientation.

Reaction Pathway and Transition State Calculations

Reaction pathway and transition state calculations are fundamental to understanding the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways and the energy barriers that must be overcome.

Theoretical calculations can elucidate the stepwise mechanism of reactions involving this compound. By identifying the structures of reactants, intermediates, transition states, and products as stationary points on the potential energy surface, a detailed reaction profile can be constructed. For instance, the hydrolysis of the imino group or the ring-opening of the thietane ring can be modeled.

A hypothetical reaction coordinate for the hydrolysis of the imino group in this compound might proceed through the following steps:

Reactant Complex: Formation of a hydrogen-bonded complex between this compound and a water molecule.

Transition State 1 (TS1): Nucleophilic attack of the water oxygen on the imino carbon, with simultaneous proton transfer.

Intermediate: A tetrahedral intermediate is formed.

Transition State 2 (TS2): Proton transfer and cleavage of the C-N bond.

Product Complex: Formation of the corresponding ketone and ammonia (B1221849), initially as a complex.

The geometries of these species would be optimized to find the lowest energy conformations.

Species Relative Energy (kcal/mol) Description
Reactant Complex0.0Initial hydrogen-bonded complex
TS1+15.2First transition state for nucleophilic attack
Intermediate-5.8Tetrahedral intermediate
TS2+12.5Second transition state for C-N bond cleavage
Product Complex-20.7Final complex of ketone and ammonia

This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules, as well as in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can be used to predict the chemical shifts of ¹H and ¹³C nuclei. These predictions can be instrumental in assigning the stereochemistry of chiral centers. For a molecule like this compound, which has a chiral center at the C3 position, computational NMR can help distinguish between enantiomers or diastereomers if other chiral centers are present.

By calculating the NMR shielding tensors for different stereoisomers, the predicted chemical shifts can be compared with experimental data to determine the correct stereochemical assignment.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H3.15, 3.4045.2
C3-H4.5060.1
N-H (amine)2.50-
N-H (imine)8.20-
C4-H3.60, 3.8550.8
C=N-175.3

This is a hypothetical data table for illustrative purposes.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. These predictions are useful for identifying functional groups and for confirming the structure of a synthesized compound. For this compound, key predicted vibrational frequencies would include the N-H stretches of the amine and imine groups, the C=N stretch of the imine, and the S=O stretch of the sulfoxide (B87167).

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch (amine)3450, 3350Asymmetric and symmetric stretching
N-H Stretch (imine)3300Stretching vibration
C-H Stretch3000-2900Stretching of C-H bonds in the ring
C=N Stretch1650Imine stretching
S=O Stretch1050Sulfoxide stretching

This is a hypothetical data table for illustrative purposes.

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), provides information about the stereochemistry of chiral molecules. ECD spectra are notoriously difficult to predict from first principles, but computational methods have made significant strides in this area. By calculating the ECD spectrum for each enantiomer of a chiral molecule, the absolute configuration can be determined by comparing the calculated spectrum to the experimental one. For this compound, the calculated ECD spectrum would be crucial for assigning the absolute configuration of the C3 stereocenter.

A positive Cotton effect at a certain wavelength in the calculated spectrum for the (R)-enantiomer would correspond to a negative Cotton effect at the same wavelength for the (S)-enantiomer, allowing for unambiguous assignment.

Advanced Structural Analysis Methodologies in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for probing the intricate structural details of molecules in both solution and the solid state. For a molecule such as 1-imino-1-oxo-thietan-3-amine, with its stereocenter and potential for complex conformational behavior, a suite of advanced NMR experiments is required for a comprehensive analysis.

2D NMR Techniques for Connectivity and Stereochemistry Elucidation (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for mapping the bonding framework of a molecule and determining its three-dimensional structure. Through-bond and through-space correlations provide unambiguous evidence for atomic connectivity and spatial proximities.

Correlation SpectroscopY (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the methine proton at C3 and the methylene (B1212753) protons at C2 and C4, establishing the proton framework of the thietane (B1214591) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond 1H-13C correlation). youtube.com This allows for the unambiguous assignment of carbon resonances based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range couplings). youtube.com This is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton. For instance, HMBC correlations from the amine protons to C3, and from the imino proton to the sulfur-bound carbon, would confirm the placement of the nitrogen-containing functional groups.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique detects protons that are close in space, providing insights into the stereochemistry and conformation of a molecule. ipb.pt For this compound, a key application of NOESY would be to determine the relative stereochemistry of the substituents on the thietane ring. For example, a strong NOE correlation between the methine proton at C3 and one of the methylene protons at C2 or C4 could indicate a cis or trans relationship with the imino-oxo-sulfur group, depending on the ring puckering. ipb.pt

A hypothetical summary of the key 2D NMR correlations for this compound is presented in the table below.

Proton (δ, ppm)COSY Correlations (δ, ppm)HSQC/HMQC Correlations (13C δ, ppm)HMBC Correlations (13C δ, ppm)NOESY Correlations (δ, ppm)
H3 (methine)H2a, H2b, H4a, H4bC3C2, C4H2a, H4b, NH2
H2a, H2b (methylene)H3C2C3, C4H4a, H4b
H4a, H4b (methylene)H3C4C2, C3H2a, H2b
NH2 (amine)--C3H3
NH (imine)--C1-

Dynamic NMR for Conformational Exchange Processes

Four-membered rings like thietane are known to undergo ring-puckering, leading to different conformations. nih.gov The presence of substituents further complicates this, potentially leading to multiple stable or interconverting conformers. Dynamic NMR (DNMR) is a technique used to study these processes that occur on the NMR timescale. libretexts.org

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the conformational exchange is rapid, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, and the signals for individual conformers may be resolved. From the coalescence temperature (the temperature at which two exchanging signals merge into one), the energy barrier for the conformational exchange process can be calculated. For this compound, DNMR could be used to study the ring-puckering equilibrium and any restricted rotation around the C-N or S=N bonds.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about molecules in a solvated environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline form. nih.goviastate.edu This is particularly important for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For this compound, ssNMR could be used to:

Determine the number of distinct molecules in the asymmetric unit of the crystal lattice.

Characterize intermolecular interactions, such as hydrogen bonding involving the amine and imine groups.

Distinguish between different polymorphic forms of the compound. acs.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, providing information on the chemical shifts and connectivities in the solid state.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques can also be used to elucidate the structure of a molecule by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C3H6N2OS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the molecular ion with the calculated theoretical mass.

Ion FormulaCalculated Exact MassMeasured Exact MassDifference (ppm)
[C3H6N2OS + H]+119.0279119.0277-1.7

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original ion. nih.gov By systematically analyzing the fragmentation pathways, it is possible to piece together the structure of the molecule.

For this compound, a plausible fragmentation pathway might involve initial cleavage of the strained thietane ring, followed by losses of small neutral molecules. The fragmentation pattern would be characteristic of the compound's structure and could be used to distinguish it from isomers.

A hypothetical fragmentation pathway for protonated this compound is outlined below:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment Ion
119102NH3Protonated 1-imino-1-oxo-thietan-3-one
11974C2H3NProtonated imino-oxo-sulfur-imine
10258COProtonated imino-thietane

This detailed analysis, combining various advanced NMR and MS techniques, would provide a comprehensive and unambiguous structural characterization of the novel heterocyclic compound, this compound.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgcarleton.edu This method provides precise information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.eduuwaterloo.ca For a chiral molecule such as this compound, X-ray crystallography is uniquely capable of determining not only the molecular connectivity but also the absolute and relative stereochemistry of its chiral centers. nih.govspringernature.com The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional map of electron density, and thus the atomic positions. wikipedia.orgnih.gov

Principles of Crystal Growth for Diffraction Analysis

The foremost prerequisite for a successful X-ray crystallographic analysis is the availability of a high-quality single crystal of the compound of interest. thieme-connect.de The process of crystallization involves the slow and ordered arrangement of molecules from a solution or fluid state into a well-defined solid lattice. carleton.edu The ideal crystal for diffraction should be of a suitable size (typically 0.1–0.5 mm in each dimension), possess well-defined faces, and be free from internal defects. thieme-connect.desciencemuseum.org.uk The growth of such crystals is often more of an art than a science, requiring careful control over several factors including purity of the compound, choice of solvent, temperature, and the rate of supersaturation. nih.gov

For a polar molecule like this compound, which contains hydrogen-bonding moieties (amine and imino groups) and a polar sulfoximine (B86345) group, solubility will be highest in polar solvents. However, the choice of solvent is critical as it influences crystal packing and morphology. nih.gov Several common techniques are employed to achieve the slow supersaturation necessary for the growth of large, high-quality crystals:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. wikipedia.orgfiveable.me The rate of evaporation can be controlled by limiting the surface area of the container opening, for instance, by covering it with parafilm and piercing small holes in it. oup.com

Slow Cooling: This technique leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. wikipedia.orgresearchgate.net As the solution cools, the solubility decreases, leading to crystallization. The slower the cooling rate, the larger and more well-ordered the resulting crystals are likely to be. iucr.org

Vapor Diffusion: This method is particularly effective for small quantities of material. bu.educsic.es A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble. yetnet.chstackexchange.com The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. yetnet.chstackexchange.com

Liquid-Liquid Diffusion (Layering): In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. stackexchange.comwikipedia.org Crystals form at the interface as the two liquids slowly diffuse into one another. sciencemuseum.org.ukresearchgate.net

The presence of polar functional groups in this compound may promote strong intermolecular interactions, such as hydrogen bonding, which can be advantageous for forming a stable crystal lattice. However, these same properties can sometimes lead to rapid precipitation or the formation of amorphous solids or very small crystals if conditions are not carefully optimized. uwaterloo.ca Experimentation with a variety of solvents and crystallization techniques is often necessary to find the optimal conditions for growing diffraction-quality crystals.

Data Collection and Refinement Methodologies for Complex Structures

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray beam. Modern diffractometers, often equipped with CCD or CMOS detectors, rotate the crystal in the beam to collect a complete set of diffraction data. fiveable.me The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, which improves the quality and resolution of the diffraction data. fiveable.me

The data collection process involves measuring the intensities and positions of thousands of diffracted reflections. carleton.edu These data are then processed, which includes integration of the reflection intensities and correction for experimental factors. The result is a file containing a list of unique reflections and their corresponding intensities (or structure factor amplitudes, |F|). wikipedia.org

The next critical step is solving the "phase problem." The diffraction experiment provides the amplitudes of the structure factors, but the phase information is lost. oup.com For small molecules like this compound, direct methods are typically used to computationally derive an initial set of phases. These methods use statistical relationships between the structure factor amplitudes to generate an initial electron density map. fiveable.me

From this initial map, a preliminary molecular model can be built. This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|). fiveable.meyetnet.ch The quality of the agreement between the crystallographic model and the experimental data is assessed by the R-factor (or residual factor). wikipedia.org A lower R-factor indicates a better fit. stackexchange.comwikipedia.org For well-refined small molecule structures, the R-factor is typically below 0.05 (or 5%). wikipedia.org

The refinement process is iterative, often involving several cycles of least-squares refinement and manual rebuilding of the model based on difference Fourier maps, which reveal the locations of missing atoms or incorrect atomic assignments. oup.com The final output is a complete and accurate three-dimensional model of the molecule as it exists in the crystal lattice.

Below is a hypothetical data table illustrating the kind of information that would be generated from a successful X-ray crystallographic analysis of this compound.

Table 1. Hypothetical Crystal Data and Structure Refinement for this compound.
ParameterValue
Empirical formulaC3H6N2OS
Formula weight118.16
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa = 5.678(1) Å, α = 90° b = 8.912(2) Å, β = 90° c = 10.456(3) Å, γ = 90°
Volume528.9(2) Å3
Z (Molecules per unit cell)4
Calculated density1.485 Mg/m3
Reflections collected5432
Independent reflections1215 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.095
Goodness-of-fit on F21.07
Absolute structure parameter (Flack x)0.02(4)

Role in Confirming Proposed Molecular Architectures

X-ray crystallography provides the most definitive evidence for a proposed molecular structure. thieme-connect.deresearchgate.net It confirms the atomic connectivity, revealing which atoms are bonded to each other, and provides highly accurate measurements of bond lengths and angles. wikipedia.orgcarleton.edu This information is crucial for validating a proposed synthetic route and confirming the identity of a newly synthesized compound like this compound.

For chiral molecules, crystallography is the gold standard for determining both relative and absolute stereochemistry. nih.govresearchgate.net The relative configuration of stereocenters within a molecule is established directly from the three-dimensional arrangement of atoms in the refined structure.

The determination of the absolute configuration (the actual R/S designation of a chiral center) is more challenging but can be achieved through the phenomenon of anomalous dispersion (or resonant scattering). iucr.orgcsic.eswikipedia.org When the wavelength of the X-rays used is close to an absorption edge of one of the atoms in the crystal (often a heavier atom like sulfur), the scattering factor of that atom is altered. csic.eswikipedia.org This effect breaks Friedel's Law, meaning that the intensities of reflections (h,k,l) are no longer equal to the intensities of their inverse reflections (-h,-k,-l). csic.es By carefully measuring these intensity differences (known as Bijvoet pairs), the absolute configuration of the molecule can be determined. thieme-connect.de The Flack parameter is a value refined against the diffraction data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero confirms the assignment. researchgate.net

The table below presents hypothetical key bond lengths and angles for this compound that would be obtained from the crystallographic data, confirming the strained four-membered ring and the geometry of the sulfoximine and amine groups.

Table 2. Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.
Bond Lengths (Å)Bond Angles (°)
AtomsLengthAtomsAngle
S(1)-O(1)1.452(2)C(2)-S(1)-C(4)78.5(1)
S(1)-N(1)1.531(3)O(1)-S(1)-N(1)121.3(1)
S(1)-C(2)1.825(3)S(1)-C(2)-C(3)89.1(2)
S(1)-C(4)1.828(3)C(2)-C(3)-C(4)94.2(2)
C(3)-N(2)1.476(4)S(1)-C(4)-C(3)88.9(2)

Reactivity Profiles and Transformative Potential in Organic Synthesis

Chemical Reactivity of the Thietane (B1214591) Ring

The four-membered thiaheterocycle is characterized by significant ring strain, which is a primary driver for its reactivity. This inherent strain dictates many of the transformative pathways available to the thietane core.

Thietanes, like other small-ring heterocycles, are prone to ring-opening reactions that relieve inherent strain. nih.gov This energetic driving force facilitates transformations that are often inaccessible for their acyclic counterparts. The release of molecular strain is a powerful tactic in organic synthesis to increase reaction rates. nih.gov The ring strain of a thietane ring is approximately 19.5 kcal/mol, which is slightly less than that of an oxetane (B1205548) but significant enough to drive a variety of ring-opening processes. This strain energy can be harnessed to forge new bonds and construct more complex molecular architectures. Reactions often proceed through cleavage of the carbon-sulfur bonds, leading to linear thioether products.

Table 1: Strain-Driven Reactivity of the Thietane Ring

Reaction TypeDescriptionDriving ForceTypical Products
Nucleophilic Ring OpeningAttack of a nucleophile at a ring carbon, leading to C-S bond cleavage.Release of ring strain (~19.5 kcal/mol).γ-Functionalized thioethers.
Electrophilic Ring OpeningActivation of the sulfur atom by an electrophile, followed by nucleophilic attack and ring cleavage. youtube.comFormation of a reactive sulfonium (B1226848) intermediate and subsequent strain release.Linear thioethers with functionality derived from the electrophile and nucleophile.
Ring ExpansionReaction with carbenes or ylides can lead to the insertion of a carbon atom into the ring. nih.govresearchgate.netFormation of a more stable five-membered thiolane ring.Substituted thiolanes.

The sulfur atom in the thietane ring is a key center for reactivity, capable of acting as both a nucleophile and, upon activation, an electrophile.

Nucleophilic Character : The lone pairs on the sulfur atom confer significant nucleophilicity. libretexts.org Thietanes readily react with electrophiles such as alkyl halides to form ternary sulfonium salts. libretexts.org This nucleophilicity also enables the activation of the ring by electrophilic species like arynes, leading to zwitterionic intermediates that can be trapped by various nucleophiles to afford ring-opened products. rsc.org The nucleophilicity of the sulfur atom is generally greater than that of an oxygen atom in an analogous ether. libretexts.org

Electrophilic Character : While inherently nucleophilic, the sulfur atom can be rendered electrophilic. acsgcipr.org This is typically achieved by coordination to a Lewis acid or by oxidation. For instance, oxidation of the sulfur to a sulfoxide (B87167) or sulfone withdraws electron density, making the adjacent carbon atoms more susceptible to nucleophilic attack. In the context of 1-imino-1-oxo-thietan-3-amine, the sulfur is already at a higher oxidation state (+4) within the sulfoximine (B86345) moiety, which inherently enhances its electrophilic character compared to a simple thietane. acs.org

Reactivity of the 1-Imino-1-oxo Sulfoximine Moiety

The sulfoximine group is a versatile functional group, featuring a stereogenic sulfur center and tunable electronic properties at both the sulfur and nitrogen atoms. nih.gov It can provide favorable pharmacokinetic properties such as improved solubility and metabolic stability to molecular scaffolds. nih.gov

The reactivity of the sulfoximine is defined by the electronic nature of its heteroatoms.

Imine Nitrogen : The nitrogen atom of an NH-sulfoximine is generally considered nucleophilic and basic. nih.govrwth-aachen.de Its pKaH value in acetonitrile (B52724) is typically around 11, making it amenable to protonation and reaction with a wide range of electrophiles. researchgate.net However, the nitrogen can also be rendered electrophilic. For instance, in the presence of hypervalent iodine reagents and an ammonia (B1221849) source, an electrophilic iodonitrene intermediate is proposed to form, which then transfers the "NH" group to a sulfoxide to form a sulfoximine. d-nb.infonih.govresearchgate.net This dual reactivity allows for diverse synthetic applications. rwth-aachen.de

Sulfonyl Oxygen : The oxygen atom in a sulfoximine is generally not nucleophilic due to the strong polarization of the S=O bond and the high oxidation state of the sulfur atom. It primarily acts as a hydrogen bond acceptor and can influence the conformation and intermolecular interactions of the molecule.

The NH group of the sulfoximine is the primary site for functionalization, allowing for a wide array of transformations that modify the properties of the molecule. These reactions typically involve the formation of new bonds to the nitrogen atom.

Table 2: Selected N-Functionalization Reactions of NH-Sulfoximines

TransformationReagents/CatalystDescriptionReference
N-ArylationAryl boronic acids, Cu(I) or Cu(II) catalystForms a C(aryl)-N bond, providing access to N-aryl sulfoximines. rwth-aachen.deorganic-chemistry.org
N-AlkylationAlkyl boronic acids, Cu-catalystCopper-catalyzed reaction to form N-alkyl sulfoximines. rwth-aachen.de
N-AcylationAryl iodides, Mo(CO)6 (CO source)Carbonylative acylation to produce N-acyl sulfoximines. nih.gov
N-Imidoylation1-Alkynes, N-sulfonyl azides, Cu-catalystA three-component reaction to synthesize N-imidoyl sulfoximines. acs.org

Transformations Involving the C3-Amine Group

The primary amino group at the C3 position of the thietane ring is a versatile nucleophilic center, enabling a host of classical amine-based transformations. Its reactivity is fundamental to building upon the thietane scaffold.

The presence of a leaving group, such as a halogen or sulfonate, on a thietane ring allows for substitution by an amine nucleophile to generate the corresponding aminothietane. researchgate.net Conversely, the C3-amine itself can act as the nucleophile in reactions with a wide variety of electrophiles. Common transformations include:

Acylation : Reaction with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.

Alkylation : Nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.

Cyclization Reactions : The amine can act as an intramolecular nucleophile, reacting with another functional group within the molecule to form bicyclic structures. mdpi.com

The reactivity of the C3-amine provides a straightforward handle for attaching new substituents, linking the molecule to other scaffolds, or altering its physicochemical properties.

Amine Nucleophilicity and Basic Reactivity

The lone pair of electrons on the nitrogen atom of the amine group at the 3-position of the thietane ring renders it nucleophilic and basic. However, the nucleophilicity of this amine is expected to be modulated by the electronic effects of the sulfoximine group at the 1-position. Sulfoximines are known to be electron-withdrawing, which would decrease the electron density on the nitrogen atom of the amine, thereby reducing its basicity and nucleophilicity compared to a simple 3-aminothietane. rsc.orgbohrium.com

The reactivity of the amine can be compared to other cyclic amines, with the understanding that ring strain and substituent effects play a crucial role. In general, primary amines are effective nucleophiles in a variety of reactions, including alkylation, acylation, and condensation reactions. masterorganicchemistry.com The steric environment around the amino group in the thietane ring is also a significant factor influencing its reactivity.

Reaction TypeExpected Reactivity of this compoundControlling Factors
N-AlkylationModerateElectron-withdrawing effect of the sulfoximine, steric hindrance.
N-AcylationModerate to GoodLess sensitive to steric hindrance compared to alkylation.
Condensation (e.g., with aldehydes/ketones)ModerateEquilibrium-driven process, influenced by basicity.

Derivatization Strategies for Exploring Chemical Diversity within the Thietane Scaffold

The amino group of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the exploration of chemical space and the synthesis of novel analogs with potentially interesting biological activities.

N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This is a common strategy to introduce a wide range of substituents. researchgate.netnih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base would yield sulfonamides. This derivatization can significantly alter the physicochemical properties of the parent molecule.

N-Alkylation and N-Arylation: The amine can undergo nucleophilic substitution with alkyl halides or be subjected to transition-metal-catalyzed cross-coupling reactions with aryl halides to introduce alkyl or aryl groups. organic-chemistry.org

Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides a straightforward method for the synthesis of secondary and tertiary amines.

These derivatization strategies are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and metabolic stability. nih.gov

Derivatization ReactionReagents and ConditionsProduct Class
N-AcylationAcyl chloride/anhydride, base (e.g., triethylamine)Amides
N-SulfonylationSulfonyl chloride, base (e.g., pyridine)Sulfonamides
N-AlkylationAlkyl halide, base (e.g., K2CO3)Secondary/Tertiary Amines
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH(OAc)3)Secondary/Tertiary Amines

Applications in the Development of Novel Synthetic Methodologies

Thietanes and their derivatives are valuable building blocks in organic synthesis due to their unique structural and electronic properties. nih.govbeilstein-journals.org The strained four-membered ring can participate in a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of sulfur-containing molecules.

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The thietane core, functionalized with an amino group and a sulfoximine, presents multiple reaction sites for elaboration into more complex structures. The amino group can be used to append other molecular fragments, while the thietane ring itself can be a precursor to other functional groups. For instance, desulfurization of thietanes can lead to the formation of cyclopropanes, and ring-expansion reactions can provide access to larger sulfur-containing heterocycles. researchgate.net The presence of the sulfoximine adds a chiral center at the sulfur atom, which can be exploited in asymmetric synthesis. bohrium.com

Role in New Reaction Discovery and Optimization

The unique reactivity of the strained thietane ring can be harnessed in the discovery of new chemical transformations. For example, the ring strain can facilitate reactions that are not observed in larger, more stable ring systems. The development of catalytic methods for the functionalization of thietanes is an active area of research, and this compound could serve as a substrate for exploring such new reactions.

Precursor in Stereochemical Control Strategies

The sulfoximine group in this compound is chiral at the sulfur atom. This inherent chirality can be utilized to control the stereochemistry of reactions at other positions of the molecule. For example, the sulfoximine can act as a chiral auxiliary, directing the approach of reagents to one face of the molecule over the other. Furthermore, the development of methods for the asymmetric synthesis of thietane derivatives is of significant interest, and this compound could be a target for such methodologies. researchgate.net The stereoselective synthesis of substituted thietanes has been achieved through various methods, including photochemical [2+2] cycloadditions. beilstein-journals.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes with Novel Catalysis

A primary challenge in the study of 1-imino-1-oxo-thietan-3-amine is the development of efficient and stereocontrolled synthetic routes. Given the chiral center at the 3-position, accessing enantiomerically pure forms of this compound will be crucial for any future applications in medicinal chemistry or materials science.

Future research should focus on the development of novel catalytic systems for the asymmetric synthesis of the thietane (B1214591) core and the subsequent stereoselective installation of the amino group. One promising approach could involve the catalytic asymmetric [2+2] cycloaddition of a suitable thioketene (B13734457) S-oxide or a related species with an enamine derivative.

Another avenue for exploration is the enantioselective functionalization of a pre-formed thietane ring. For instance, the development of a catalytic asymmetric amination of a thietan-3-one (B1315229) precursor could provide a direct route to the chiral 3-aminothietane core. The subsequent oxidation and imination of the sulfur atom would then need to be achieved under conditions that preserve the stereochemical integrity of the C3-N bond.

Catalyst System Proposed Transformation Potential Advantages Key Challenges
Chiral Lewis AcidAsymmetric [2+2] CycloadditionHigh enantioselectivitySubstrate synthesis and stability
Transition Metal Catalyst (e.g., Rh, Pd)Enantioselective C-H AminationDirect functionalizationRegioselectivity and catalyst turnover
Organocatalyst (e.g., chiral phosphoric acid)Asymmetric Amination of Thietan-3-oneMetal-free, mild conditionsSubstrate activation and catalyst loading

In-Depth Mechanistic Understanding of Complex Rearrangements

The inherent ring strain of the thietane core, combined with the presence of multiple functional groups, suggests that this compound and its derivatives could undergo a variety of complex rearrangements. A thorough mechanistic understanding of these processes will be essential for controlling their reactivity and harnessing them for synthetic purposes.

For example, thermal or photochemical activation of the molecule could lead to ring-opening reactions, ring expansions to five- or six-membered heterocycles, or rearrangements involving the substituents on the sulfur atom. The presence of the amino group could also lead to intramolecular reactions, potentially forming bicyclic products.

Future research in this area should employ a combination of experimental and computational techniques to elucidate the mechanisms of these rearrangements. Kinetic studies, isotopic labeling experiments, and the trapping of reactive intermediates will be invaluable for mapping out the reaction pathways.

Advanced Computational Modeling for Predictive Reactivity

In the absence of experimental data, advanced computational modeling will be an indispensable tool for predicting the structure, stability, and reactivity of this compound. Density Functional Theory (DFT) and ab initio calculations can provide valuable insights into the molecule's geometry, electronic structure, and vibrational frequencies.

Computational studies can be used to:

Predict the preferred conformations of the thietane ring.

Calculate the activation barriers for potential synthetic routes and rearrangement pathways.

Simulate spectroscopic properties (e.g., NMR, IR) to aid in future characterization.

Investigate the nature of the bonding at the hypervalent sulfur center.

Computational Method Parameter to be Investigated Predicted Outcome
DFT (B3LYP/6-31G*)Ring pucker and substituent orientationInsights into conformational preferences
Ab initio (CASSCF/CASPT2)Excited state energies and potential energy surfacesPrediction of photochemical reactivity
Molecular Dynamics (MD)Solvation effects and dynamic behaviorUnderstanding of intermolecular interactions

Exploration of Unique Reactivity Driven by Ring Strain and Heteroatom Combination

The unique combination of a strained four-membered ring and a hypervalent sulfur atom is expected to give rise to novel and interesting reactivity. The high ring strain of the thietane core will likely make it susceptible to nucleophilic and electrophilic attack, leading to ring-opening reactions.

The imino and oxo groups on the sulfur atom will influence its electrophilicity and its ability to participate in cycloaddition reactions. The interplay between the sulfur oxidation state and the amino group at the 3-position could lead to unprecedented chemical transformations.

Future research should systematically explore the reactivity of this compound with a variety of reagents, including nucleophiles, electrophiles, and radical species. The goal will be to identify new reaction pathways and to develop novel synthetic methodologies based on the unique reactivity of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Imino-1-oxo-thietan-3-amine, and what are the critical parameters affecting yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions. For thietane derivatives, ring-closure strategies using thiirane precursors or cycloaddition reactions are common. Key parameters include:

  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates .
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of the imino group .
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted amines or oxidized sulfur species .
    • Data Note : Yields for similar thietane derivatives range from 40–65%, with purity >95% achievable via optimized protocols .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Peaks for NH (δ 5.2–6.0 ppm, broad) and thietane protons (δ 3.5–4.5 ppm, multiplet due to ring strain) .
  • ¹³C NMR : Carbonyl (C=O) at δ 170–180 ppm; imino (C=N) at δ 150–160 ppm .
    • IR : Strong absorption bands for C=O (~1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak at m/z 134 (C₃H₆N₂OS) with fragmentation patterns indicating loss of NH₂ (Δ m/z 16) .

Advanced Research Questions

Q. What computational chemistry approaches predict the reactivity of the imino and oxo groups in this compound?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to model electron density maps, identifying nucleophilic (imino NH) and electrophilic (C=O) sites .
  • Molecular Dynamics : Simulate ring-opening reactions under varying pH conditions to assess stability .
    • Key Insight : The oxo group increases ring strain (angle deviation ~20° from ideal tetrahedral geometry), enhancing susceptibility to nucleophilic attack .

Q. How do steric and electronic factors influence the ring-opening reactions of this compound under nucleophilic conditions?

  • Experimental Design :

  • Nucleophiles : Compare reactions with primary amines (e.g., methylamine) vs. bulkier tert-butylamine to assess steric effects.
  • Kinetic Studies : Monitor reaction rates via HPLC; bulkier nucleophiles show slower kinetics (e.g., k = 0.15 M⁻¹s⁻¹ for tert-butylamine vs. 0.45 M⁻¹s⁻¹ for methylamine) .
    • Electronic Factors : Electron-withdrawing groups (e.g., oxo) polarize the thietane ring, accelerating ring-opening by 2–3x compared to non-oxo analogs .

Q. How should researchers address discrepancies in reported reaction outcomes for derivatives of this compound?

  • Contradiction Analysis :

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. hydrated) and catalyst lot variability .
  • Meta-Analysis : Use platforms like PubChem to compare crystallographic data (e.g., C=O bond lengths: 1.21 Å vs. 1.23 Å in conflicting studies) .
    • Resolution Framework : Apply FAIR data principles (Findable, Accessible, Interoperable, Reusable) to standardize reporting of reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.